3-(Methylthio)phenyl isothiocyanate
Overview
Description
“3-(Methylthio)phenyl isothiocyanate” is used as a coupling reagent, N-protecting reagent, and as a gas chromatography derivatizing reagent . It has a molecular formula of C8H7NS2 and a molecular weight of 181.278 .
Molecular Structure Analysis
The molecular structure of “3-(Methylthio)phenyl isothiocyanate” consists of a phenyl ring with a methylthio group and an isothiocyanate group attached . The exact mass is 181.00199157 g/mol .
Chemical Reactions Analysis
Isothiocyanates, including “3-(Methylthio)phenyl isothiocyanate”, can react with amines to form thioureas . They can also participate in the Edman degradation, a process used in protein sequencing .
Physical And Chemical Properties Analysis
“3-(Methylthio)phenyl isothiocyanate” has a refractive index of n20/D >1.3930 (lit.), a boiling point of 306-307 °C (lit.), and a density of 1.211 g/mL at 25 °C (lit.) . It also has a topological polar surface area of 69.8 Ų .
Scientific Research Applications
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Chemical Synthesis
- Summary of Application : “3-(Methylthio)phenyl isothiocyanate” is used as a reagent for the synthesis of other isothiocyanates . Isothiocyanates are considered to be biologically active degradation products of glucosinolates and are widely applied as chemoselective electrophiles in bioconjugate chemistry .
- Methods of Application : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .
- Results or Outcomes : The yields of some products could be more than 90% . More importantly, this method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
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Gas Chromatography
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Bioactive Compounds
- Summary of Application : Isothiocyanates, including “3-(Methylthio)phenyl isothiocyanate”, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They are also important reagents in biochemistry .
- Methods of Application : Isothiocyanates are synthesized from a variety of starting materials, including primary amines and other nitrogen functional groups .
- Results or Outcomes : Isothiocyanates have been reported to exhibit a wide range of pharmacological properties, including antioxidant, antimicrobial, antibacterial, anti-inflammatory, antifeedant, anticancer, antiproliferative, and enzyme-inhibitory effects against HIV .
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Non-Target Analysis of Food
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Agrochemicals
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Biological Assays
- Summary of Application : Isothiocyanates are also important reagents in biochemistry such as fluorescein isothiocyanate (FITC), which is used in biological assays of DNA and proteins . Phenyl isothiocyanate is useful for sequencing amino acids in peptides (Edman degradation) .
- Methods of Application : During this process, it reacts with the N-terminal amino group, and the amino-terminal residue is labeled and cleaved from the peptide as phenylthiohydantoin .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
1-isothiocyanato-3-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKAGFVCXPFGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199333 | |
Record name | 3-(Methylthio)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)phenyl isothiocyanate | |
CAS RN |
51333-80-3 | |
Record name | 3-(Methylthio)phenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methylthio)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylthio)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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